molecular formula C14H13BO2 B1276592 trans-2-(4-Biphenyl)vinylboronic acid CAS No. 352530-23-5

trans-2-(4-Biphenyl)vinylboronic acid

Cat. No.: B1276592
CAS No.: 352530-23-5
M. Wt: 224.06 g/mol
InChI Key: NTRGFVQIGQYKIL-ZHACJKMWSA-N
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Description

2-(Biphenyl-4-yl)vinylboronic acid: is an organoboron compound with the molecular formula C14H13BO2 . It is a derivative of boronic acid, featuring a vinyl group attached to a biphenyl moiety. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

Trans-2-(4-Biphenyl)vinylboronic acid, also known as (2-([1,1’-Biphenyl]-4-yl)vinyl)boronic acid, primarily targets two important enzymes: Carbonic Anhydrase and Fatty Acid Amide Hydrolase (FAAH) .

Mode of Action

This compound acts as an inhibitor for both Carbonic Anhydrase and FAAH . By binding to these enzymes, it prevents them from performing their normal function, thereby altering the physiological processes they are involved in.

Biochemical Pathways

Given its inhibitory action on carbonic anhydrase and faah, it can be inferred that it affects the biochemical pathways involving these enzymes .

Result of Action

The inhibition of Carbonic Anhydrase and FAAH by this compound can lead to alterations in the physiological processes these enzymes are involved in. For instance, inhibition of Carbonic Anhydrase can affect respiration and acid-base balance, while inhibition of FAAH can influence the endocannabinoid system .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the environment can affect its ability to bind to its target enzymes. Additionally, factors such as temperature and pH can influence its stability and activity .

Biochemical Analysis

Biochemical Properties

trans-2-(4-Biphenyl)vinylboronic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as an inhibitor of carbonic anhydrase and fatty acid amide hydrolase . These interactions suggest that this compound can modulate enzymatic activity, potentially affecting various metabolic pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting carbonic anhydrase, this compound can alter pH regulation within cells, impacting cellular functions such as proliferation and apoptosis . Additionally, its interaction with fatty acid amide hydrolase may affect lipid metabolism and signaling.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes. The boronic acid group in the compound forms reversible covalent bonds with the active sites of enzymes like carbonic anhydrase and fatty acid amide hydrolase . This binding inhibits the enzymatic activity, leading to downstream effects on metabolic and signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over time, especially in the presence of moisture. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes, with potential cumulative effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a certain dosage is required to achieve noticeable biochemical and cellular changes.

Metabolic Pathways

This compound is involved in metabolic pathways related to its target enzymes. By inhibiting carbonic anhydrase, it affects the regulation of bicarbonate and proton levels, influencing metabolic flux and pH balance within cells . Its interaction with fatty acid amide hydrolase impacts lipid metabolism, potentially altering the levels of fatty acid amides and related metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. The compound’s lipophilic nature facilitates its accumulation in lipid-rich environments, such as cell membranes . Binding proteins may also play a role in its localization and distribution within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with biomolecules. It is often found in the cytoplasm and associated with cellular membranes. Post-translational modifications and targeting signals may direct this compound to specific organelles, where it can exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-(biphenyl-4-yl)vinylboronic acid typically involves the hydroboration of alkynes or alkenes. One common method is the hydroboration of 4-ethynylbiphenyl with a borane reagent such as pinacolborane (HBpin). This reaction is often catalyzed by transition metals like palladium or rhodium to ensure high yield and selectivity .

Industrial Production Methods: In an industrial setting, the production of 2-(biphenyl-4-yl)vinylboronic acid can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality and higher efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(Biphenyl-4-yl)vinylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-(Biphenyl-4-yl)vinylboronic acid is extensively used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form biaryl compounds. These biaryl compounds are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Biology and Medicine: In biological research, boronic acids are known to inhibit serine proteases and other enzymes. 2-(Biphenyl-4-yl)vinylboronic acid can be used to design enzyme inhibitors for therapeutic applications .

Industry: The compound is used in the production of advanced materials, such as liquid crystals and polymers, due to its ability to form stable carbon-carbon bonds .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Biphenylboronic acid
  • Vinylboronic acid

Comparison: 2-(Biphenyl-4-yl)vinylboronic acid is unique due to the presence of both a biphenyl and a vinyl group. This dual functionality allows it to participate in a wider range of reactions compared to simpler boronic acids like phenylboronic acid. The biphenyl group provides additional stability and electronic properties, making it more versatile in organic synthesis .

Properties

IUPAC Name

[(E)-2-(4-phenylphenyl)ethenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BO2/c16-15(17)11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-11,16-17H/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRGFVQIGQYKIL-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC1=CC=C(C=C1)C2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/C1=CC=C(C=C1)C2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30421729
Record name trans-2-(4-Biphenyl)vinylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30421729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352530-23-5
Record name B-[(1E)-2-[1,1′-Biphenyl]-4-ylethenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352530-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-2-(4-Biphenyl)vinylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30421729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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